

In-Depth Technical Guide to Cyprofuram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyprofuram*
Cat. No.: *B166988*

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Abstract

Cyprofuram is a systemic fungicide, now largely considered obsolete, that was historically used for the control of Oomycete pathogens on crops such as vines and potatoes. This technical guide provides a comprehensive overview of **Cyprofuram**, including its chemical identity, physicochemical properties, and available technical information. Due to its status as an obsolete compound, detailed contemporary experimental data and a defined Fungicide Resistance Action Committee (FRAC) code are unavailable. This guide compiles the most recent and relevant information available from public sources to serve as a reference for research and development purposes.

Chemical Identity: IUPAC Name and Synonyms

Cyprofuram is the internationally recognized common name for the chemical compound with the following nomenclature:

- IUPAC Name: N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide[1][2]
- CAS Name: N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide[2]

The compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms of **Cyprofuram**

Synonym	Reference
3'-Chloro-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxanilide	[1]
(RS)- α -[N-(3-chlorophenyl)cyclopropanecarboxamido]- γ -butyrolactone	[2]
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide	[1] [3]
SN 78314	[3] [4]
Stanza	[3] [5]
Vinicur	[1] [3] [5]
N-(3-chlorophenyl)-N-(2-oxotetrahydro-3-furyl)cyclopropanecarboxamide	[3]
(+)-alpha-(N-(3-Chlorophenyl)cyclopropanecarboxamido)- γ -butyrolactone	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Cyprofuram** is presented in the table below. This data is essential for understanding its environmental fate, transport, and potential for formulation development.

Table 2: Physicochemical Properties of **Cyprofuram**

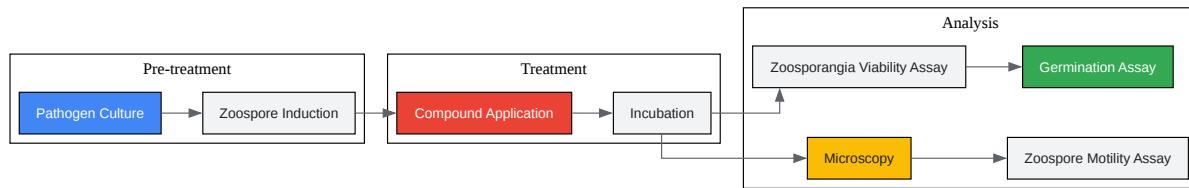
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ ClNO ₃	[2]
Molecular Weight	279.72 g/mol	[1][3]
Physical State	Colourless liquid	[4]
Melting Point	95 °C	[5]
Boiling Point	490.6 ± 40.0 °C (Predicted)	[5]
Density	1.437 ± 0.06 g/cm ³ (Predicted)	[5]
Water Solubility	Moderately soluble	[4]
logP (Octanol/Water Partition Coefficient)	2.5	[1]
InChI Key	KRZUZYJEQBXUIN-UHFFFAOYSA-N	[2]
Canonical SMILES	C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl	[1]

Mode of Action and Biological Activity

Cyprofuram is classified as a systemic fungicide.[4] Its mode of action is reported to involve the inhibition of zoospore release, which is a critical stage in the life cycle of many Oomycete pathogens like those responsible for downy mildew and late blight.[4]

Due to its obsolete status, **Cyprofuram** has not been assigned a Fungicide Resistance Action Committee (FRAC) code.[4] The FRAC classification system categorizes fungicides based on their mode of action to provide guidance on resistance management. The absence of a FRAC code for **Cyprofuram** means its specific biochemical target has not been defined within this framework.

Based on its activity against Oomycetes, a generalized potential pathway can be conceptualized. The following diagram illustrates a hypothetical workflow for evaluating the fungicidal activity of a compound like **Cyprofuram**.

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Hypothetical workflow for evaluating fungicidal activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Cyprofuram** are not readily available in recent literature. The following sections provide generalized methodologies based on common practices for similar compounds.

Synthesis

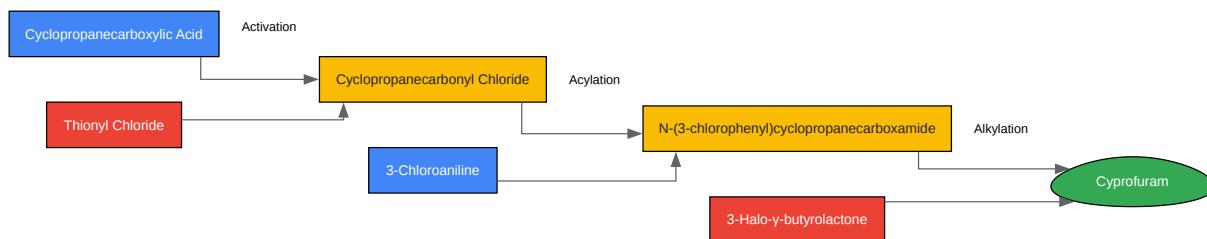
A general approach to the synthesis of **Cyprofuram** involves the coupling of a chlorinated aromatic amine with a derivatized cyclopropanecarboxylic acid and a butyrolactone moiety.^[4]

A plausible, though unverified, synthetic route could be a multi-step process:

- Activation of Cyclopropanecarboxylic Acid: Convert cyclopropanecarboxylic acid to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl_2) or oxaly chloride ($(\text{COCl})_2$).
- N-acylation of 3-chloroaniline: React the cyclopropanecarbonyl chloride with 3-chloroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form N-(3-chlorophenyl)cyclopropanecarboxamide.
- Alkylation of the Amide: The final step would involve the alkylation of the amide nitrogen with a suitable 3-halo- γ -butyrolactone derivative. This reaction would likely require a strong base.

to deprotonate the amide, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF).

Logical Flow of Synthesis:



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*Plausible synthetic pathway for **Cyprofuram**.*

Analytical Methods

The analysis of **Cyprofuram** residues in various matrices would typically be performed using chromatographic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the determination of a moderately polar compound like **Cyprofuram** would involve:

- **Instrumentation:** An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water or methanol and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- **Flow Rate:** Typically 1.0 mL/min.

- Detection: UV detection at a wavelength corresponding to the absorbance maximum of **Cyprofuram**.
- Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method would be a suitable approach for extracting **Cyprofuram** from complex matrices like soil or plant tissue, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, which is suitable for thermally stable and volatile compounds:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely be used.
- Injection: Splitless injection of the sample extract.
- Oven Temperature Program: A temperature gradient would be employed to ensure good separation of the analyte from matrix components.
- Ionization: Electron Ionization (EI) is a common mode.
- Detection: The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of **Cyprofuram**.
- Sample Preparation: Similar to HPLC, a suitable extraction and cleanup procedure would be required to remove interfering substances from the sample matrix.

Conclusion

Cyprofuram represents an anilide class of fungicides with a history of use against important plant pathogens. While it is now considered obsolete, the information compiled in this guide provides a foundational understanding of its chemical and physical properties. The lack of a defined FRAC code highlights a gap in the detailed understanding of its specific biochemical mode of action. The provided generalized experimental protocols for synthesis and analysis

can serve as a starting point for researchers interested in further investigating this or similar chemical entities. For any future work, it would be imperative to develop and validate specific, robust analytical methods and to further elucidate its precise mechanism of action at the molecular level.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Cyprofuram]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166988#cyprofuram-iupac-name-and-synonyms>

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